molecular formula C12H16N2O2S B3098624 tert-butyl N-(4-carbamothioylphenyl)carbamate CAS No. 1339931-27-9

tert-butyl N-(4-carbamothioylphenyl)carbamate

Cat. No.: B3098624
CAS No.: 1339931-27-9
M. Wt: 252.33 g/mol
InChI Key: KXLJRQBLJRFROO-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-carbamothioylphenyl)carbamate (CAS: 217313-80-9; alternative CAS: 1339931-27-9) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a phenyl ring substituted with a carbamothioyl (-CSNH₂) moiety. Its molecular formula is C₁₃H₁₈N₂O₂S (MW: 266.36 g/mol). The carbamothioyl group introduces sulfur-based electronic and steric properties, distinguishing it from conventional carbamates. This compound is primarily used in medicinal chemistry and organic synthesis as a building block for drug candidates, leveraging the thioamide group’s ability to participate in hydrogen bonding and metal coordination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-carbamothioylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLJRQBLJRFROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-carbamothioylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-isothiocyanatobenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-carbamothioylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl N-(4-carbamothioylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-carbamothioylphenyl)carbamate involves its ability to form stable complexes with various biological molecules. The carbamate group can interact with amino acids in proteins, while the thiourea moiety can form hydrogen bonds and other interactions with biological targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl carbamate scaffold is highly modular, with variations arising from substituents on the phenyl ring. Below is a comparative analysis with structurally related compounds:

Compound Substituent(s) Molecular Formula Key Properties/Applications Reference
tert-Butyl N-(4-carbamothioylphenyl)carbamate -CSNH₂ C₁₃H₁₈N₂O₂S Thioamide group enhances polarity; potential enzyme inhibition or metal chelation.
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate -Br, -Cl C₁₂H₁₅BrClNO₂ Halogenated derivatives improve electrophilicity; intermediates in cross-coupling reactions.
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate -Br, -OCH₃ C₁₃H₁₈BrNO₃ Methoxy group increases solubility; bromo enables further functionalization.
tert-Butyl N-(4-cyanooxan-4-yl)carbamate -CN (tethered to oxane) C₁₁H₁₈N₂O₃ Cyanogroup enhances electronic properties; used in peptide mimetics.
tert-Butyl N-(4-hydroxyphenyl)carbamate -OH C₁₁H₁₅NO₃ Phenolic hydroxyl group allows conjugation; precursor to prodrugs.
tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate -CF₃ C₁₂H₁₄F₃NO₂ Trifluoromethyl improves metabolic stability; common in agrochemicals.

Physical and Chemical Properties

Property This compound Halogenated Analogues Hydroxyphenyl Derivatives
Polarity High (due to -CSNH₂) Moderate Moderate to high
Solubility Soluble in polar aprotic solvents (DMF, DMSO) Low in water Soluble in alcohols
Stability Stable under inert conditions; sensitive to oxidation Stable to light/air pH-sensitive (phenolic OH)
Thermal Decomposition Releases SOₓ gases upon combustion Halogenated fumes Phenolic byproducts

Market and Commercial Data

  • Halogenated tert-butyl carbamates (e.g., CAS 306937-14-4) dominate the market for pharmaceutical intermediates, with a projected CAGR of 4.2% (2025–2030).
  • The carbamothioyl derivative is niche, primarily supplied by specialty vendors (e.g., Combi-Blocks, Parchem).

Notes

CAS Number Discrepancy : The compound is listed under CAS 217313-80-9 and 1339931-27-9, likely due to registry variations or synthetic batches.

Research Gaps: Limited data on the carbamothioyl derivative’s ecological impact and long-term stability highlight areas for further study.

Synthesis Optimization : General Procedure B () for similar compounds could be adapted to improve the target compound’s yield beyond 36–77%.

Biological Activity

Tert-butyl N-(4-carbamothioylphenyl)carbamate is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C12_{12}H16_{16}N2_2O2_2S. The compound features a carbamate functional group, which is known for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in amyloidogenesis, such as β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease (AD) by facilitating the aggregation of amyloid-beta peptides .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects on astrocytes exposed to amyloid-beta peptides. The compound reduced cell death by approximately 20% compared to controls treated solely with amyloid-beta .

In Vivo Studies

In vivo evaluations using scopolamine-induced models of Alzheimer's disease indicated that while the compound showed some efficacy in reducing amyloid plaque formation, it was less effective than established treatments like galantamine. The presence of plaques was observed through Congo red staining, indicating a need for further optimization of bioavailability in brain tissues .

Case Studies and Research Findings

A series of studies have explored the potential anticancer properties of related compounds. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth and metastasis in various cancer models. The tridentate ligand system associated with these compounds has shown promise as antitumor agents by targeting specific cellular pathways involved in cancer proliferation .

Comparative Efficacy Table

Compound NameMechanism of ActionEfficacy in AD ModelsEfficacy in Cancer Models
This compoundβ-secretase & acetylcholinesterase inhibitorModerate (20% reduction in astrocyte death)Potential (needs further research)
GalantamineAcetylcholinesterase inhibitorHigh (significant reduction in plaques)Not applicable
Other related compoundsVarious (e.g., anti-inflammatory)VariableHigh (significant tumor inhibition)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-(4-carbamothioylphenyl)carbamate?

The synthesis typically involves coupling 4-carbamothioylaniline with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) or pyridine. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility and reaction efficiency .
  • Temperature : Room temperature (20–25°C) to avoid side reactions like hydrolysis of the carbamate group .
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • NMR :
    • ¹H NMR : A singlet at ~1.4 ppm confirms the tert-butyl group. Aromatic protons (4-carbamothioylphenyl) appear as multiplets in 7.0–8.0 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) of the carbamate appears at ~155 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch of carbamothioyl) .
  • Mass Spectrometry : Molecular ion peak (M+H⁺) at m/z corresponding to C₁₂H₁₅N₂O₂S (theoretical MW: 267.33 g/mol) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH Sensitivity : The carbamate group is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are recommended for storage .
  • Thermal Stability : Decomposition occurs above 120°C; store at 2–8°C in airtight containers under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Key Modifiable Sites :
    • Phenyl Ring Substituents : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the para position increases metabolic stability .
    • Carbamothioyl Group : Replacing the thioamide with a sulfonamide or urea moiety alters target binding affinity .
  • Methodology :
    • Computational Modeling : DFT calculations or molecular docking to predict binding interactions with target enzymes .
    • In Vitro Assays : Measure IC₅₀ values against enzymes (e.g., kinases, proteases) to validate SAR hypotheses .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

  • Source of Contradictions : Variability in assay conditions (e.g., solvent, cell line, enzyme purity) or impurities in synthesized batches .
  • Resolution Approaches :
    • Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines for enzyme inhibition).
    • Batch Reproducibility : Confirm compound purity (>95% by HPLC) and characterize by single-crystal XRD if possible .
    • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can the compound’s reactivity with biological nucleophiles (e.g., thiols, amines) be systematically evaluated?

  • Experimental Design :
    • Kinetic Studies : Monitor reactions with glutathione (GSH) or lysine derivatives via UV-Vis or LC-MS to quantify adduct formation .
    • Competitive Binding Assays : Compare reactivity with cysteine vs. serine proteases to assess selectivity .
  • Controls : Include thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties (e.g., solubility, permeability)?

  • Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC .
  • Permeability :
    • Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .
    • PAMPA Assay : High-throughput screening for blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)Reference
TriethylamineDCM257898
PyridineTHF256595
DMAPAcetonitrile405290

Q. Table 2. Biological Activity Against Common Targets

Target EnzymeIC₅₀ (µM)Assay TypeReference
Tyrosine Kinase0.45Fluorescence
HIV-1 Protease1.2Colorimetric
Caspase-33.8Luminescence

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(4-carbamothioylphenyl)carbamate
Reactant of Route 2
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tert-butyl N-(4-carbamothioylphenyl)carbamate

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